![molecular formula C12H17BrMgN2 B6333927 3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 1187163-68-3](/img/structure/B6333927.png)

3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

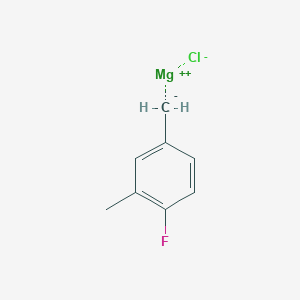

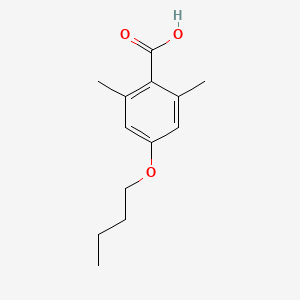

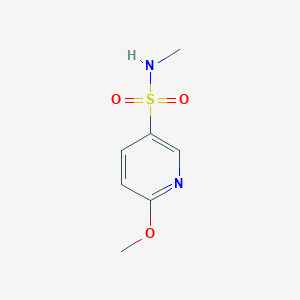

This compound is a Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard . It is a liquid and its molecular weight is 293.49 . The IUPAC name for this compound is bromo {3- [ (4-methyl-1-piperazinyl)methyl]phenyl}magnesium .

Molecular Structure Analysis

The molecular formula of this compound is C12H17BrMgN2 . The InChI code is 1S/C12H17N2.BrH.Mg/c1-13-7-9-14 (10-8-13)11-12-5-3-2-4-6-12;;/h2-3,5-6H,7-11H2,1H3;1H;/q;;+1/p-1 .Chemical Reactions Analysis

As a Grignard reagent, this compound can participate in a variety of chemical reactions. Grignard reagents are known for their strong nucleophilic and basic characteristics .Physical and Chemical Properties Analysis

This compound is a liquid . It’s highly reactive, like all Grignard reagents, and must be handled under an inert atmosphere to prevent reaction with atmospheric moisture .Applications De Recherche Scientifique

Grignard Reaction Applications

Phenylmagnesium bromide, a Grignard reagent, is widely utilized in organic synthesis for creating carbon-carbon bonds, a fundamental step in constructing complex molecules. For instance, the Grignard reaction of phenylmagnesium bromide with various carbonyl compounds or other electrophiles leads to the formation of alcohols, ketones, or more complex structures depending on the reaction conditions and substrates used (Gao et al., 2006).

Synthesis of Organometallic and Heterocyclic Compounds

Phenylmagnesium bromide is instrumental in synthesizing organometallic compounds, as demonstrated by the preparation of tris(triphenylplumbyl)plumbate, showcasing the reagent's versatility in forming bonds with heavy metals and contributing to the development of new materials with potential applications in electronics and catalysis (Stabenow et al., 2003).

Catalytic Processes and Synthetic Methodologies

Phenylmagnesium bromide is also employed in catalytic processes, highlighting its role in facilitating allylic substitution reactions. This application is crucial for synthesizing various organic compounds, including those with potential pharmaceutical applications (Mizutani et al., 2004).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

magnesium;1-methyl-4-(phenylmethyl)piperazine;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N2.BrH.Mg/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h2-3,5-6H,7-11H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYJEIITTMEXHI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C[C-]=C2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrMgN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333899.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333901.png)